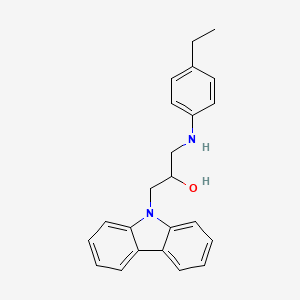

N-(1-ethyl-2-oxoindolin-5-yl)-1-naphthamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(1-ethyl-2-oxoindolin-5-yl)-1-naphthamide, also known as EIPA, is a small molecule inhibitor that has been extensively studied for its potential use in scientific research. EIPA is a derivative of indolin-2-one and naphthalene, and it has been found to exhibit a variety of biochemical and physiological effects. In

Aplicaciones Científicas De Investigación

Alzheimer's Disease Diagnosis and Treatment

The derivative 2-(1-(6-[(2-[18F]fluoroethyl)(methyl)amino]-2-naphthyl)ethylidene)malononitrile ([18F]FDDNP), related to N-(1-ethyl-2-oxoindolin-5-yl)-1-naphthamide, has been utilized in positron emission tomography (PET) imaging to identify and quantify neurofibrillary tangles and beta-amyloid plaques in the brains of Alzheimer's disease patients. This technique aids in the diagnostic assessment and monitoring of disease progression, potentially facilitating the development and efficacy testing of new treatments (Shoghi-Jadid et al., 2002).

Anxiety Disorder Management

Research on the effects of N-(1-naphthyl) amide-2-oxoindolin-3-glyoxylic acid, a compound similar to N-(1-ethyl-2-oxoindolin-5-yl)-1-naphthamide, has shown promising results in adjusting the levels of monoamines in rats subjected to experimental neurosis, indicating potential applications in anxiety disorder management. The compound effectively reduced adrenaline levels while increasing noradrenaline, dopamine, and serotonin levels, suggesting its usefulness in correcting neurotransmitter imbalances (Lutsenko et al., 2017).

Biodegradation and Environmental Remediation

Naphthalene 1,2-dioxygenase enzymes, related to the chemical structure of interest, have been studied for their ability to catalyze the biodegradation of aromatic hydrocarbons. These enzymes play a crucial role in the microbial remediation of contaminated sites by initiating the breakdown of toxic compounds into less harmful substances. The understanding of these enzymes' mechanisms and substrate specificity could enhance bioremediation strategies for environmental cleanup (Wolfe et al., 2001).

Synthetic Chemistry and Drug Development

N-(1-ethyl-2-oxoindolin-5-yl)-1-naphthamide and its derivatives serve as key intermediates in synthetic chemistry for the development of various biologically active compounds. These substances have been explored for their potential pharmacological properties, including their roles as ligands in metal complexes and their incorporation into complex molecular frameworks for drug development. The versatility of these compounds in synthesis allows for the creation of a wide range of therapeutically relevant agents (Facchetti et al., 2016).

Propiedades

IUPAC Name |

N-(1-ethyl-2-oxo-3H-indol-5-yl)naphthalene-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18N2O2/c1-2-23-19-11-10-16(12-15(19)13-20(23)24)22-21(25)18-9-5-7-14-6-3-4-8-17(14)18/h3-12H,2,13H2,1H3,(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFNQMXWLPIGZDS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=O)CC2=C1C=CC(=C2)NC(=O)C3=CC=CC4=CC=CC=C43 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1-ethyl-2-oxoindolin-5-yl)-1-naphthamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(4-chlorophenyl)sulfanyl]-3-nitrobenzenecarbaldehyde O-(4-nitrobenzyl)oxime](/img/structure/B2964182.png)

![N-[3-(6-ethoxypyridazin-3-yl)phenyl]-2,4-dimethoxybenzenesulfonamide](/img/structure/B2964186.png)

![N-[3-(aminomethyl)phenyl]pyridine-4-carboxamide](/img/structure/B2964188.png)

![N-[(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]-N-methylprop-2-enamide](/img/structure/B2964200.png)